

Application Notes and Protocols: Thermal Hyperalgesia Testing with Rat CGRP-(8-37)

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Compound of Interest

Compound Name: Rat CGRP-(8-37)

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These application notes provide a detailed overview and protocol for investigating the role of Calcitonin Gene-Related Peptide (CGRP) in thermal hyperalgesia in rats using the CGRP receptor antagonist, CGRP-(8-37).

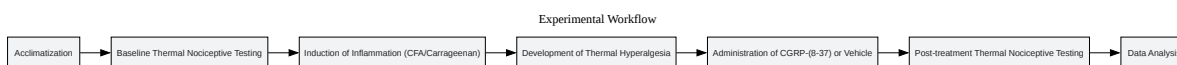
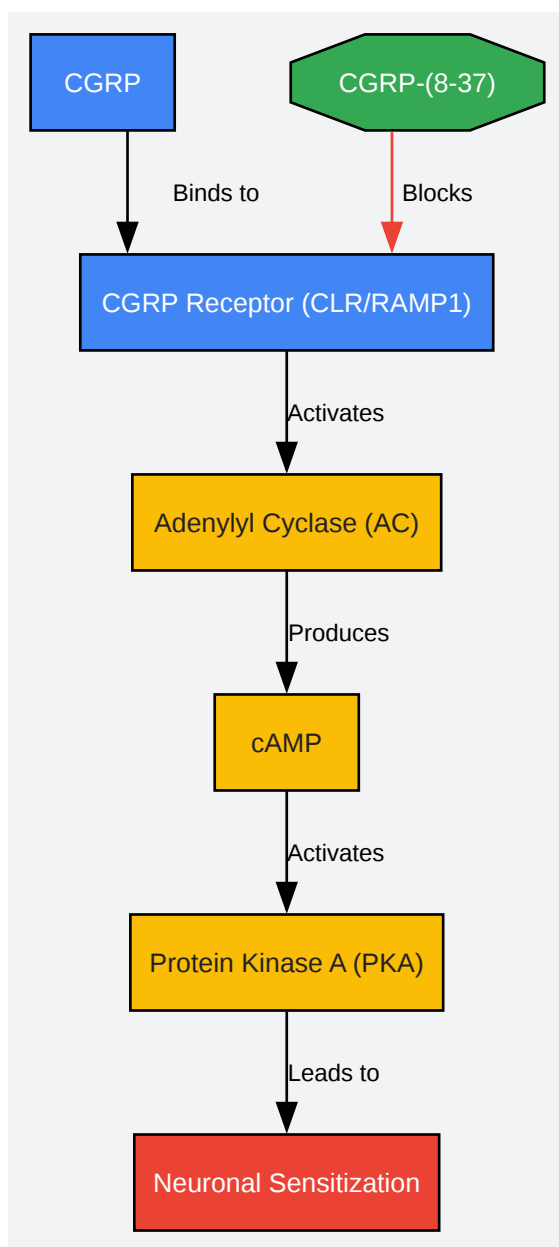
Introduction

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems and plays a crucial role in nociceptive transmission and neurogenic inflammation. CGRP levels are elevated following nerve injury, and its release contributes to the sensitization of nociceptive neurons, leading to hyperalgesia, a condition characterized by an increased sensitivity to noxious stimuli. One of the key manifestations of this is thermal hyperalgesia, an exaggerated pain response to heat.

The CGRP receptor antagonist, CGRP-(8-37), a truncated form of CGRP, is a valuable pharmacological tool for studying the functional role of CGRP in pain pathways. By blocking the action of CGRP at its receptor, CGRP-(8-37) can attenuate or reverse CGRP-mediated hyperalgesia. This makes it a critical compound for preclinical pain research and the development of novel analgesic drugs.

CGRP Signaling Pathway in Nociception

The binding of CGRP to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), primarily activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling cascade. This pathway leads to the phosphorylation of various downstream targets, including ion channels and transcription factors, which ultimately results in neuronal sensitization and enhanced pain perception.



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